

The Pharmacokinetic Profile of Oral Sitafloracin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sitafloracin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral **sitafloracin**, a fourth-generation fluoroquinolone antibiotic. The information is compiled from various clinical and preclinical studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Oral **sitafloracin** is characterized by rapid and extensive absorption, leading to high systemic exposure. It exhibits a high absolute bioavailability of approximately 89%.^{[1][2][3][4]} The pharmacokinetics of **sitafloracin** are generally linear across the therapeutic dose range, with dose-proportional increases in key exposure parameters such as maximum plasma concentration (C_{max}) and area under the plasma concentration-time curve (AUC).^{[1][5]} The drug is widely distributed in the body and is primarily eliminated through the kidneys, with a significant portion excreted as the unchanged parent drug.^{[2][3]} Co-administration with a high-fat meal can delay the rate of absorption, but does not significantly impact the overall extent of bioavailability.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of **sitafloracin** have been evaluated in several studies involving healthy volunteers and patient populations. The following tables summarize the key pharmacokinetic parameters observed after single and multiple oral doses of **sitafloracin**.

Table 1: Single-Dose Pharmacokinetics of Oral Sitafloracin in Healthy Volunteers

Dose	Population	C _{max} (µg/mL)	AUC (µg·h/mL)	T _{max} (h)	t _{1/2} (h)	Reference
50 mg	Chinese	0.72	3.97 (AUC _{last})	0.85 - 1.21	5.19 - 6.28	[5]
100 mg	Chinese	1.62	8.71 (AUC _{last})	0.85 - 1.21	5.19 - 6.28	[5]
200 mg	Chinese	2.73	18.03 (AUC _{last})	0.85 - 1.21	5.19 - 6.28	[5]
500 mg	Caucasian	4.65	28.1 (AUC _{0-∞})	1.25 (median)	7.0	[3][6]

Table 2: Multiple-Dose Pharmacokinetics of Oral Sitafloracin

Dose Regimen	Population	C _{max} (mg/L)	AUC _{0-24h} (mg·h/L)	Reference
50 mg twice daily	Patients with RTIs	0.57	9.38	[2]
100 mg twice daily	Patients with RTIs	1.17	17.16	[2]

Table 3: Bioavailability and Elimination Parameters of Oral Sitafloracin

Parameter	Value	Reference
Absolute Bioavailability	89% (95% CI: 84-94%)	[1][3]
Renal Clearance (oral)	181 mL/min	[3]
Unchanged Drug in Urine (48h post-oral dose)	~61%	[3][6]
Serum Protein Binding	~50%	[1]

Experimental Protocols

The pharmacokinetic data presented in this guide were generated from well-controlled clinical trials. Below are detailed methodologies from key experiments.

Single-Dose Pharmacokinetic Study in Healthy Chinese Volunteers

- Study Design: A single-center, open-label, randomized-sequence, three-way crossover study. [5]
- Subjects: 12 healthy Chinese volunteers.[5]
- Dosing Regimen: Subjects received single oral doses of 50 mg, 100 mg, and 200 mg of **sitafloxacin** with a 7-day washout period between each dose.[5]
- Blood Sampling: Blood samples were collected at pre-dose and at various time points post-dose to characterize the plasma concentration-time profile.
- Analytical Method: Quantification of **sitafloxacin** in plasma was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]

Absolute Bioavailability Study in Healthy Caucasian Subjects

- Study Design: A randomized, open-label, two-way crossover study.[3]

- Subjects: Healthy male and female Caucasian subjects.[3]
- Dosing Regimen: Subjects received a single oral dose of 500 mg **sitafloxacin** (capsule) and a single intravenous (IV) infusion of 400 mg **sitafloxacin** over 1 hour, with a washout period between doses.[3]
- Blood and Urine Sampling: Serial blood samples and urine were collected over 48 hours post-dose to determine plasma concentrations and urinary excretion of **sitafloxacin**. [3]
- Analytical Method: Plasma and urine concentrations of **sitafloxacin** were determined using a validated analytical method.

Bioanalytical Method: HPLC-MS/MS for Sitafloxacin Quantification

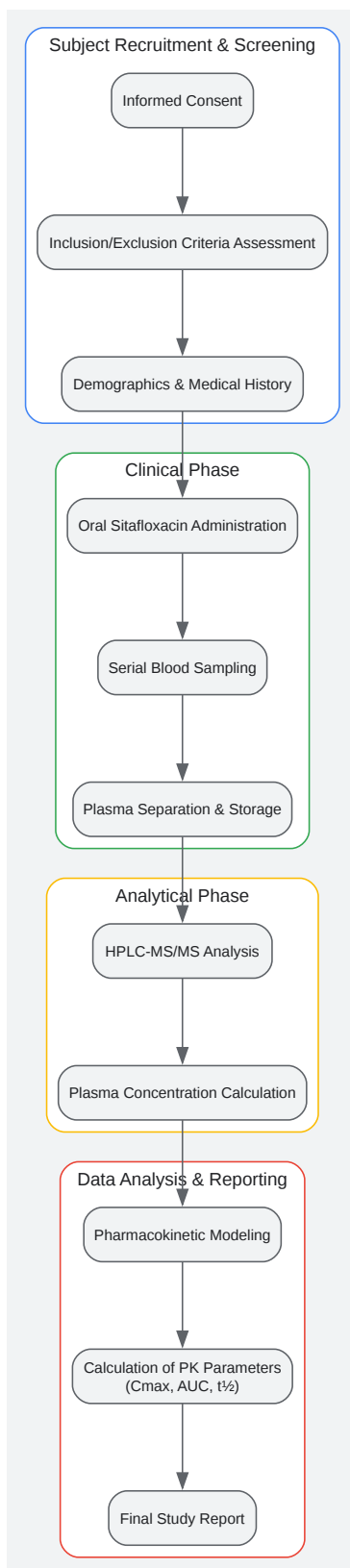
A common analytical method for the quantification of **sitafloxacin** in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

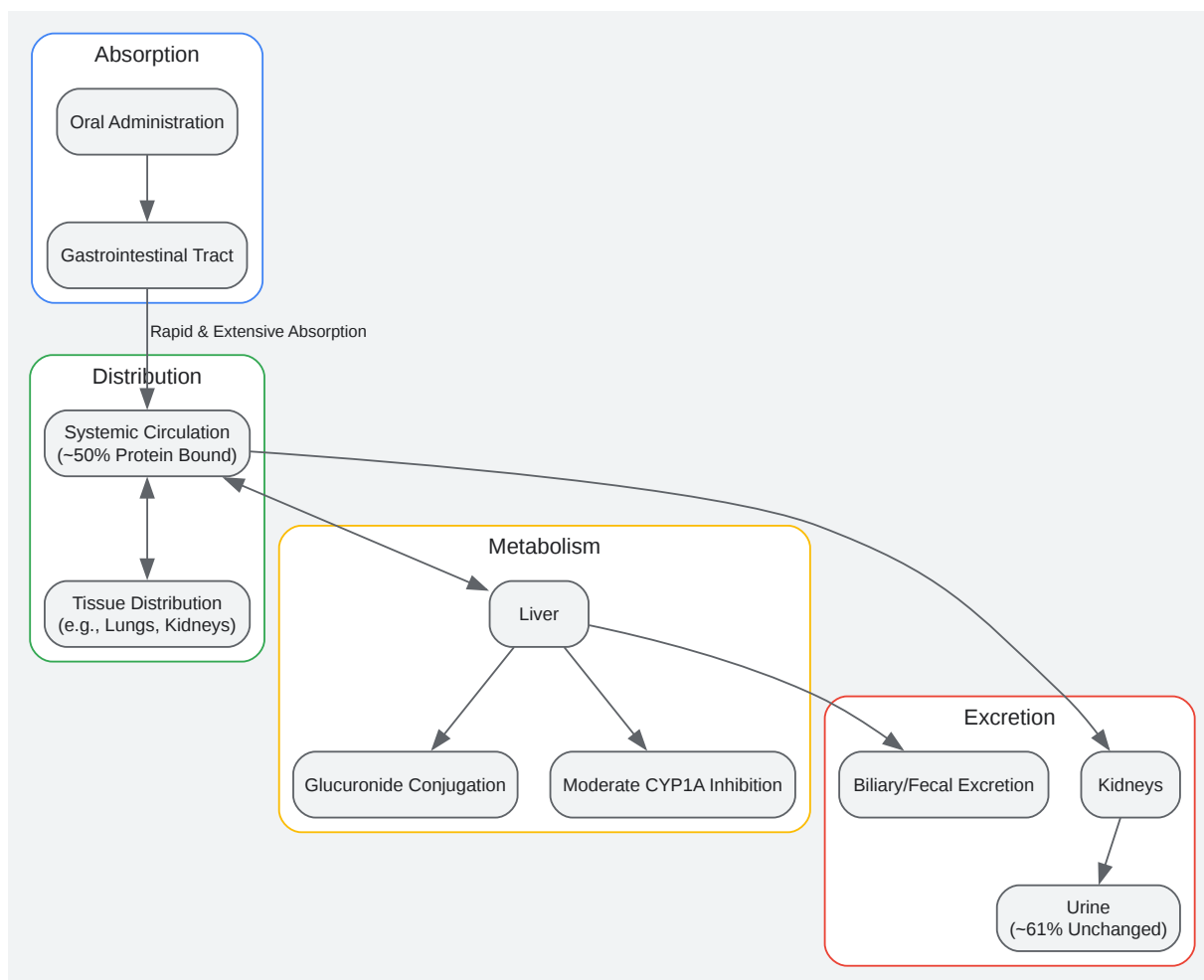
- Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation.[1]
- Chromatographic Separation:
 - Column: A ZORBAX SB-C18 column (3.5µm, 2.1mm × 100mm) has been utilized.[7][8]
 - Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (containing 0.1% formic acid) in a 46:54 (v/v) ratio, run at a flow rate of 0.2 mL/min.[7][8]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple reaction monitoring (MRM) is used for quantification. The mass transition for **sitafloxacin** is typically m/z 410.2 → 392.2.[7][8] An internal standard, such as dextrorphan (m/z 258.1 → 157.1), is used for accurate quantification.[7][8]

- Validation: The method is validated for linearity, precision, accuracy, and stability to ensure reliable results.[\[7\]](#)[\[8\]](#)

Visualized Workflows and Pathways

Experimental Workflow for a Sitafloracin Pharmacokinetic Study





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